molecular formula C10H10O4 B2745312 Ethyl 2-(4-hydroxyphenyl)-2-oxoacetate CAS No. 70080-54-5

Ethyl 2-(4-hydroxyphenyl)-2-oxoacetate

Cat. No.: B2745312
CAS No.: 70080-54-5
M. Wt: 194.186
InChI Key: DZSXZYDBNQVSMU-UHFFFAOYSA-N
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Description

Ethyl 2-(4-hydroxyphenyl)-2-oxoacetate is an organic compound that belongs to the class of β-keto esters. This compound is characterized by the presence of both electrophilic and nucleophilic sites, making it a versatile intermediate in organic synthesis. It is commonly used in the synthesis of various medicinal compounds and has applications in different fields such as chemistry, biology, and industry.

Scientific Research Applications

Ethyl 2-(4-hydroxyphenyl)-2-oxoacetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is used in the production of agrochemicals and other industrial products.

Safety and Hazards

Ethyl 2-(4-hydroxyphenyl)acetate is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin, eyes, and clothing, as well as ingestion and inhalation .

Mechanism of Action

Target of Action

Ethyl 2-(4-hydroxyphenyl)-2-oxoacetate is a complex organic compoundFor instance, a compound named 3-ETHYL-2-(4-HYDROXYPHENYL)-2H-INDAZOL-5-OL has been found to interact with the Estrogen receptor alpha and Nuclear receptor coactivator 2 .

Biochemical Pathways

For instance, a compound named 5-[2-(4-hydroxyphenyl)ethyl]benzene-1,3-diol has been found to interact with Leukotriene A-4 hydrolase , which plays a role in the leukotriene biosynthesis pathway.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include temperature, pH, the presence of other molecules, and the specific characteristics of the biological environment in which the compound is present. For instance, the compound’s stability and activity could be affected by the presence of enzymes, other metabolites, or changes in cellular pH .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(4-hydroxyphenyl)-2-oxoacetate can be synthesized through the transesterification of β-keto esters. One common method involves the reaction of ethyl acetoacetate with 4-hydroxybenzaldehyde in the presence of a base catalyst. The reaction typically proceeds under mild conditions, with the formation of the desired product being facilitated by the presence of an enol intermediate .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the use of continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize the formation of by-products and to enhance the efficiency of the process. Catalysts such as silica or SAFI (silica-alumina-ferric oxide) are commonly used to accelerate the reaction .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-hydroxyphenyl)-2-oxoacetate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The phenolic hydroxyl group can undergo substitution reactions with different electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted phenolic esters.

Comparison with Similar Compounds

Ethyl 2-(4-hydroxyphenyl)-2-oxoacetate can be compared with other similar compounds such as:

Conclusion

This compound is a versatile compound with significant applications in various fields. Its unique chemical properties and reactivity make it an important intermediate in organic synthesis and a valuable compound for scientific research.

Properties

IUPAC Name

ethyl 2-(4-hydroxyphenyl)-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-2-14-10(13)9(12)7-3-5-8(11)6-4-7/h3-6,11H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZSXZYDBNQVSMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CC=C(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

15.3 g of chromium trioxide is added dropwise to a solution of 15 g of ethyl 4-hydroxymandelate in 240 ml of acetic acid. The mixture is stirred at room temperature for 2 hours, poured into 1 l of ethyl acetate and extracted with saturated aqueous Na2CO3 solution. The aqueous phases are extracted with methylene chloride. The organic phases are washed with saturated aqueous Na2CO3 solution, followed by washing with water. The organic phases are dried over sodium sulfate. Filtration, evaporation of the solvent and distillation (ball-tube still distillation, boiling point 205° C. (0.076 bar)) give 4.04 g (27 wt %) ethyl 4-hydroxybenzoylformate as a yellow solid.
Quantity
1 L
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
240 mL
Type
solvent
Reaction Step Two
Quantity
15.3 g
Type
catalyst
Reaction Step Two

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